molecular formula C10H7ClFN3OS B2988712 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 391863-88-0

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2988712
CAS No.: 391863-88-0
M. Wt: 271.69
InChI Key: QAZRZCOXJQAXAE-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound characterized by its unique structure, which includes a benzamide core substituted with chlorine and fluorine atoms, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common approach is the acylation of 2-chloro-6-fluorobenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine under conditions that promote amide bond formation. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce new substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols, along with catalysts like palladium on carbon (Pd/C), facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, this compound may be used in the production of agrochemicals, pharmaceuticals, and other chemical products.

Mechanism of Action

The mechanism by which 2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

  • 2-Chloro-6-fluoro-N-(4-methyl-1,3,4-thiadiazol-2-yl)benzamide

  • 2-Chloro-6-fluoro-N-(3-methyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness: 2-Chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide stands out due to its specific substitution pattern on the benzene ring and the presence of the thiadiazole ring

Properties

IUPAC Name

2-chloro-6-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3OS/c1-5-14-15-10(17-5)13-9(16)8-6(11)3-2-4-7(8)12/h2-4H,1H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAZRZCOXJQAXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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